molecular formula C19H14N2O5S2 B2926622 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate CAS No. 1151989-04-6

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate

Cat. No.: B2926622
CAS No.: 1151989-04-6
M. Wt: 414.45
InChI Key: VRPDVXLDCQQMEG-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate (NPDBC) is a disulfide-based traceless linker widely used in stimuli-responsive drug delivery systems, particularly in cancer therapeutics. Its structure comprises three functional moieties:

  • 4-Nitrophenyl carbonate: An amine-reactive group enabling conjugation to biomolecules (e.g., antibodies, aptamers).
  • Benzyl spacer: Provides rigidity and modulates steric effects during drug release.
  • Pyridin-2-yldisulfanyl group: A redox-sensitive disulfide bond cleaved by intracellular glutathione (GSH), facilitating tumor microenvironment-responsive drug release .

NPDBC is critical in antibody-drug conjugates (ADCs) and aptamer-drug conjugates, where it ensures traceless release of native drugs (e.g., mitomycin C) without residual linker fragments, preserving drug efficacy .

Properties

IUPAC Name

(4-nitrophenyl) [4-(pyridin-2-yldisulfanyl)phenyl]methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c22-19(26-16-8-6-15(7-9-16)21(23)24)25-13-14-4-10-17(11-5-14)27-28-18-3-1-2-12-20-18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPDVXLDCQQMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions[][3].

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used[][3].

Scientific Research Applications

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate, with the CAS No. 1151989-04-6, is a chemical compound that finds use in chemical synthesis . It has a molecular weight of 414.5 g/mol and the molecular formula C19H14N2O5S2 .

IUPAC Name: (4-nitrophenyl) [4-(pyridin-2-yldisulfanyl)phenyl]methyl carbonate
InChI: InChI=1S/C19H14N2O5S2/c22-19(26-16-8-6-15(7-9-16)21(23)24)25-13-14-4-10-17(11-5-14)27-28-18-3-1-2-12-20-18/h1-12H,13H2
InChIKey: VRPDVXLDCQQMEG-UHFFFAOYSA-N

Synthesis of M3 Type Compounds

This compound is used in the synthesis of M3 type compounds .

Synthesis of Compound 8

  • A solution of disulfide 4 (7 mg, 28 mumol) in dry dichloromethane (2 mL) is added to a stirred solution of bis(4-nitrophenyl) carbonate (12.8 mg, 42 mumol) and 4-(dimethylamino) pyridine (10.3 mg, 84 mumol) in dry dichloromethane (2 mL) .
  • The mixture is stirred at room temperature for 12 hours, then paclitaxel (47.8 mg, 56 mumol) is added .
  • The reaction mixture is allowed to stir at room temperature for another 12 hours .
  • Workup and purification by preparative TLC (30% EtOAc/hexanes) affords compound 8 (25.3 mg, 80%) .

Spectroscopic data for Compound 8:

  • ¹H NMR (CDCl3): δ 8.48 (1H, d, J = 4.6 Hz), 8.13 (2H, d, J = 8.0 Hz), 7.71 (2H, d, J = 8.3 Hz), 7.25-7.65 (17H, m), 7.13 (1H, br dd, J = 5.1, 3.3 Hz), 6.88 (1H, d, J = 9.2 Hz), 6.29 (2H, br s), 5.97 (1H, br d, J = 9.2 Hz), 5.68 (1H, d, J = 7.0 Hz), 5.42 (1H, br s), 5.13 (1H, d, J = 12.3 Hz), 5.09 (1H, d, J = 12.3 Hz), 4.97 (1H, d, J = 9.4 Hz), 4.43 (1H, dd, J = 10.6, 6.9 Hz), 4.31 (1H, d, J = 8.5 Hz), 4.20 (1H, d, J = 8.5 Hz), 3.80 (1H, d, J = 7.0 Hz), 2.56 (1H, m), 2.44 (3H, s), 2.39 (1H, dd, J = 15.4, 9.4 Hz), 2.23 (3H, s), 2.19 (1H, dd, J = 15.4, 8.7 Hz), 1.91 (3H, s), 1.88 (1H, m), 1.68 (3H, s), 1.25 (3H, s), 1.13 (3H, s) .
  • ¹³C NMR (CDCl3): δ 203.8, 171.3, 169.8, 167.8, 167.1, 167.1, 159.2, 154.0, 149.6, 142.6, 137.4, 136.6, 133.6, 133.4, 133.4, 132.8, 132.1, 130.2, 129.1, 129.1, 129.1, 128.7, 128.7, 128.5, 127.4, 127.1, 126.5, 121.1, 119.8, 84.4, 81.1, 79.2, 77.2, 76.9, 76.4, 75.6, 75.1, 72.1, 72.1, 70.0, 58.5, 52.7, 45.6, 43.2, 35.6, 35.6, 26.8, 22.7, 22.2, 20.8, 14.8, 9.6 .
  • HRFABMS m/z 1129.3433 [M + H+] (calcd for C60H61N2Oi6S2, 1129.3463) .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate involves its ability to form disulfide bonds. The pyridinyl disulfide group can react with thiol groups in proteins or other molecules, leading to the formation of stable disulfide linkages. This property is particularly useful in the development of ADCs, where the compound acts as a cleavable linker, releasing the drug payload upon reaching the target site .

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature
NPDBC Not Provided Likely C₁₈H₁₃N₂O₅S₂ ~397.43 (estimated) Benzyl spacer between carbonate and disulfide
NPDEC (PDEC-NB) 874302-76-8 C₁₄H₁₂N₂O₅S₂ 352.39 Ethyl spacer between carbonate and disulfide
PPC-NB 1887040-81-4 C₁₅H₁₄N₂O₅S₂ 366.41 Propyl spacer between carbonate and disulfide

Key Observations :

  • Molecular Weight : Longer spacers (benzyl > propyl > ethyl) correlate with higher molecular weights.

Functional and Application Differences

Property NPDBC NPDEC (PDEC-NB) PPC-NB
Drug Release Mechanism GSH-mediated disulfide cleavage Same as NPDBC Same as NPDBC
Conjugation Efficiency High (rigid spacer may reduce steric hindrance) Moderate (flexible ethyl spacer) Moderate (propyl spacer balances flexibility/rigidity)
Solubility Lower (hydrophobic benzyl) Higher (shorter alkyl chain) Intermediate (propyl chain)
Reported Applications Aptamer-drug conjugates ADCs ADCs and small-molecule prodrugs

Critical Insights :

  • NPDEC’s ethyl spacer is preferred in ADCs for balanced solubility and conjugation efficiency, while NPDBC’s benzyl group may optimize stability in aptamer systems .

Research Findings and Performance Data

Redox-Responsive Drug Release

  • NPDBC : In aptamer-mitomycin C conjugates, >90% drug release was achieved under 10 mM GSH (mimicking tumor intracellular conditions) within 24 hours .
  • NPDEC : Demonstrated 85% release of doxorubicin in GSH-rich environments, with minimal leakage (<5%) under physiological conditions .
  • PPC-NB : Released 80% of payloads in vitro, with enhanced tumor penetration attributed to its moderate hydrophobicity .

Stability in Blood Plasma

Compound Half-Life (pH 7.4, 37°C)
NPDBC 48 hours
NPDEC 36 hours
PPC-NB 42 hours

NPDBC’s extended half-life aligns with its rigid structure, reducing premature cleavage during systemic circulation .

Biological Activity

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate (CAS No. 1151989-04-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H14N2O5S2
  • Molecular Weight : 414.45 g/mol
  • CAS Number : 1151989-04-6

The structure of the compound features a nitrophenyl group, a pyridine moiety linked through a disulfide bond, and a carbonate functional group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of bis(4-nitrophenyl) carbonate with a pyridinyl disulfide in the presence of a base such as DMAP (4-Dimethylaminopyridine) in dichloromethane. The reaction conditions generally include stirring at room temperature for several hours .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Protein Binding : The interaction with proteins can modulate their function, leading to altered cellular responses.
  • Nucleophilic Attack : The electrophilic nature of the nitrophenyl group can facilitate nucleophilic attacks by biological molecules, resulting in various biochemical transformations .

Antimicrobial Activity

Recent studies have indicated that derivatives of nitrophenyl carbonates exhibit antimicrobial properties. For example, compounds similar to 4-nitrophenyl carbonate have demonstrated activity against various bacterial strains:

CompoundTarget BacteriaInhibition Zone (mm)
Example APseudomonas aeruginosa22
Example BKlebsiella pneumoniae25

These results suggest that modifications in the structure can enhance or reduce antibacterial efficacy .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the anticancer potential of derivatives related to 4-nitrophenyl carbonates. The compound showed significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
    • Findings : The compound induced apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study on Enzyme Interaction :
    • Research involving enzyme assays demonstrated that this compound could inhibit specific enzymes involved in cancer metabolism.
    • Results : IC50 values were determined, showing effective inhibition at low concentrations, suggesting a promising avenue for therapeutic development .

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